(5S)-albaflavenol
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Overview
Description
(5S)-albaflavenol is an albaflavenol.
Scientific Research Applications
1. Biosynthesis and Antibiotic Properties
(5S)-Albaflavenol is known for its role in the biosynthesis of sesquiterpene antibiotics, particularly in Streptomyces coelicolor A3(2). Cytochrome P450 170A1 (CYP170A1) in this bacterium is involved in the biosynthesis process, converting epi-isozizaene to albaflavenol and eventually to the sesquiterpene antibiotic albaflavenone. This indicates this compound's significant role in the production of natural antibiotics (Zhao et al., 2008). Additionally, the crystal structure of Albaflavenone Monooxygenase, which contains a moonlighting terpene synthase active site, suggests this compound's involvement in complex biochemical pathways (Zhao et al., 2009).
2. Antioxidant and Hepatoprotective Effects
Compounds related to this compound from Morus alba have exhibited potent antioxidant and hepatoprotective activities. These compounds, including prenylflavones and stilbenes, show significant free radical scavenging effects, highlighting the potential therapeutic benefits of this compound and its related compounds in protecting liver cells and combating oxidative stress (Oh et al., 2002).
3. Neurological Effects
Research indicates that compounds closely related to this compound have shown effects on neurotransmitter systems. For example, albiflorin, a component of Radix paeoniae Alba, has been used in traditional Chinese medicine for depressive disorders. It inhibits the uptake of serotonin (5-HT) and norepinephrine (NE), suggesting potential antidepressant effects. This might provide insight into the neurological applications of this compound (Zeng et al., 2016).
Properties
Molecular Formula |
C15H24O |
---|---|
Molecular Weight |
220.35 g/mol |
IUPAC Name |
(1R,2S,4S,8S)-2,6,7,7-tetramethyltricyclo[6.2.1.01,5]undec-5-en-4-ol |
InChI |
InChI=1S/C15H24O/c1-9-7-12(16)13-10(2)14(3,4)11-5-6-15(9,13)8-11/h9,11-12,16H,5-8H2,1-4H3/t9-,11-,12-,15+/m0/s1 |
InChI Key |
ZRRTYQUKAJCICD-AVNXNWIJSA-N |
Isomeric SMILES |
C[C@H]1C[C@@H](C2=C(C([C@H]3CC[C@@]12C3)(C)C)C)O |
Canonical SMILES |
CC1CC(C2=C(C(C3CCC12C3)(C)C)C)O |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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